1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine

Description

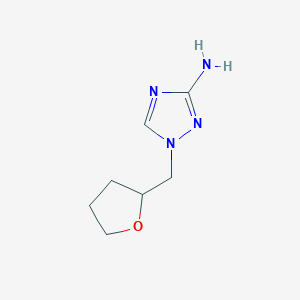

1-(Oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an oxolan-2-ylmethyl group (a tetrahydrofuran derivative). The oxolan moiety introduces an oxygen-containing five-membered ring, which may enhance solubility and modulate electronic properties compared to other substituents.

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

1-(oxolan-2-ylmethyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C7H12N4O/c8-7-9-5-11(10-7)4-6-2-1-3-12-6/h5-6H,1-4H2,(H2,8,10) |

InChI Key |

OBEPLTIDIQWHHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN2C=NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of oxolan-2-ylmethyl halides with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine with similar compounds:

Key Observations :

- Solubility: The oxolan-2-ylmethyl group likely improves aqueous solubility compared to halogenated analogs due to the oxygen atom’s polarity.

- Stability : Halogenated derivatives (e.g., 2-chlorobenzyl) may exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .

- Bioactivity : Compounds with multiple halogens (e.g., 2-chloro-6-fluorobenzyl) show enhanced anticancer activity in preliminary studies, possibly due to increased electrophilicity and target binding .

Biological Activity

1-(Oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine, with the CAS number 1248507-25-6, is a compound belonging to the triazole family. Triazoles have gained significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula CHNO and a molecular weight of 168.20 g/mol. Its structure includes an oxolane (tetrahydrofuran) ring, which is believed to influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 168.20 g/mol |

| CAS Number | 1248507-25-6 |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study involving various triazole compounds, including derivatives similar to this compound, promising antibacterial and antifungal activities were noted. These compounds demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. Compounds in this class have shown efficacy in inhibiting the growth of various cancer cell lines. For instance, derivatives similar to this compound were evaluated for cytotoxic effects against human breast cancer cell lines (MCF-7). Results indicated that certain modifications in the triazole structure could enhance cytotoxicity .

Enzyme Inhibition

Triazoles are known for their ability to inhibit specific enzymes related to disease processes. For instance, some studies have reported that triazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. This inhibition suggests potential applications in treating conditions like Alzheimer's disease .

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

- Study on Synthesis and Bioactivity : A recent study synthesized a series of triazole compounds and assessed their biological activities. Among these compounds, those structurally related to this compound exhibited notable antibacterial and antifungal properties .

- Cytotoxicity Assays : In another investigation involving cytotoxicity assays against various cancer cell lines, certain derivatives showed promising results with IC50 values indicating potent activity against MCF-7 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.